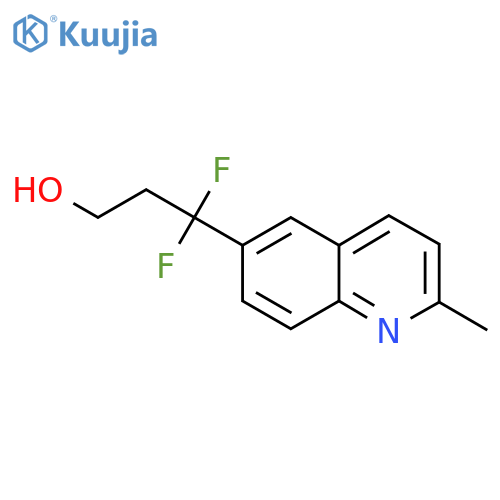Cas no 2229178-82-7 (3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol)

2229178-82-7 structure
商品名:3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol
3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol
- 2229178-82-7
- EN300-1945168
-
- インチ: 1S/C13H13F2NO/c1-9-2-3-10-8-11(4-5-12(10)16-9)13(14,15)6-7-17/h2-5,8,17H,6-7H2,1H3
- InChIKey: RKVURWGCXJLLLM-UHFFFAOYSA-N
- ほほえんだ: FC(CCO)(C1C=CC2C(=CC=C(C)N=2)C=1)F
計算された属性
- せいみつぶんしりょう: 237.09652036g/mol
- どういたいしつりょう: 237.09652036g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 33.1Ų
3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1945168-0.5g |
3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol |
2229178-82-7 | 0.5g |
$1316.0 | 2023-09-17 | ||
| Enamine | EN300-1945168-0.05g |
3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol |
2229178-82-7 | 0.05g |
$1152.0 | 2023-09-17 | ||
| Enamine | EN300-1945168-0.1g |
3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol |
2229178-82-7 | 0.1g |
$1207.0 | 2023-09-17 | ||
| Enamine | EN300-1945168-10.0g |
3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol |
2229178-82-7 | 10g |
$5897.0 | 2023-06-03 | ||
| Enamine | EN300-1945168-5g |
3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol |
2229178-82-7 | 5g |
$3977.0 | 2023-09-17 | ||
| Enamine | EN300-1945168-5.0g |
3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol |
2229178-82-7 | 5g |
$3977.0 | 2023-06-03 | ||
| Enamine | EN300-1945168-1g |
3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol |
2229178-82-7 | 1g |
$1371.0 | 2023-09-17 | ||
| Enamine | EN300-1945168-0.25g |
3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol |
2229178-82-7 | 0.25g |
$1262.0 | 2023-09-17 | ||
| Enamine | EN300-1945168-1.0g |
3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol |
2229178-82-7 | 1g |
$1371.0 | 2023-06-03 | ||
| Enamine | EN300-1945168-2.5g |
3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol |
2229178-82-7 | 2.5g |
$2688.0 | 2023-09-17 |
3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol 関連文献
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
2229178-82-7 (3,3-difluoro-3-(2-methylquinolin-6-yl)propan-1-ol) 関連製品
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
